molecular formula C12H16ClNO2 B8271888 Ethyl 6-chloro-4,N,N-trimethylanthranilate

Ethyl 6-chloro-4,N,N-trimethylanthranilate

Cat. No. B8271888
M. Wt: 241.71 g/mol
InChI Key: SJMRDLSXHYALHH-UHFFFAOYSA-N
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Patent
US04182877

Procedure details

Ethyl-6-chloro-4,N,N-trimethylanthranilate (2.4 g) and KOH (powdered, 1.5 g) were heated together in a test-tube with a free flame. After the initial reaction (temp 200°-220°) had subsided, the temperature was raised to 240°-260°, whereupon a second vigorous reaction ensued and the mixture became dark. On cooling, the mixture was dissolved in water, extracted with ether to remove tarry byproducts, and acidified (pH 5) with acetic acid. The crude product was extracted into chloroform and after removal of solvent, was purified by sublimation at 0.1 mm. 3-Dimethylamino-5-methylphenol was obtained as a pale yellow solid, mp 67°-68°.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5]1[C:6](=[CH:10][C:11]([CH3:15])=[CH:12][C:13]=1Cl)[N:7]([CH3:9])[CH3:8])C.[OH-:17].[K+]>O>[CH3:8][N:7]([CH3:9])[C:6]1[CH:5]=[C:13]([OH:17])[CH:12]=[C:11]([CH3:15])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(C=1C(N(C)C)=CC(=CC1Cl)C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initial reaction (temp 200°-220°)
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 240°-260°
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to remove tarry byproducts
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into chloroform
CUSTOM
Type
CUSTOM
Details
after removal of solvent
CUSTOM
Type
CUSTOM
Details
was purified by sublimation at 0.1 mm

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(C=C(C1)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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